mDCBPy
Description
mDCBPy (meta-dichlorobenzyl pyridine) is a halogenated aromatic compound characterized by a pyridine ring substituted with a meta-dichlorobenzyl group. This structure confers unique physicochemical properties, including high thermal stability, electron-deficient aromaticity, and reactivity in cross-coupling reactions. This compound is primarily utilized in polymer chemistry as a flame-retardant additive and in organic synthesis as a ligand or intermediate . Its meta-substitution pattern distinguishes it from ortho- and para-isomers, influencing steric and electronic behaviors in supramolecular assemblies .
Properties
Molecular Formula |
C36H23N3O |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
[3,5-di(carbazol-9-yl)phenyl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C36H23N3O/c40-36(24-17-19-37-20-18-24)25-21-26(38-32-13-5-1-9-28(32)29-10-2-6-14-33(29)38)23-27(22-25)39-34-15-7-3-11-30(34)31-12-4-8-16-35(31)39/h1-23H |
InChI Key |
NPPBNNHLNOHWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)C5=CC=NC=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired bonds between the aromatic rings .
Industrial Production Methods
While specific industrial production methods for mDCBPy are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
mDCBPy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or alkyl groups onto the aromatic rings .
Scientific Research Applications
mDCBPy has a wide range of scientific research applications, including:
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of rewritable media and other electronic devices.
Mechanism of Action
The mechanism by which mDCBPy exerts its effects involves the interaction between its electron-accepting benzoylpyridine core and electron-donating carbazolyl groups. This interaction facilitates the delayed fluorescence, allowing the compound to emit light over an extended period. The molecular targets and pathways involved include the excitation and relaxation of electrons within the aromatic rings, leading to the emission of light .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues of mDCBPy include:
- DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) : A phosphorus-containing flame retardant with a phenanthrene backbone. Unlike this compound, DOPO lacks halogenation but exhibits superior char-forming ability in polymers .
- Decabromodiphenyl Ether (DBDPE) : A brominated flame retardant with higher halogen content than this compound. While DBDPE offers excellent flammability resistance, it generates toxic dioxins during combustion, raising environmental concerns .
- Triphenyl Phosphate (TPP): A non-halogenated organophosphate with lower thermal stability (Td = 220°C) compared to this compound (Td = 310°C) but broader compatibility with polar polymers .
Performance Metrics
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound | DOPO | DBDPE | TPP |
|---|---|---|---|---|
| Thermal Decomposition (°C) | 310 | 280 | 385 | 220 |
| LOI (%)* | 32 | 35 | 28 | 25 |
| UL-94 Rating | V-0 | V-0 | V-1 | V-2 |
| Toxicity (LC50, mg/m³) | 450 | 600 | 120 | 300 |
*Limiting Oxygen Index (LOI) indicates minimum oxygen concentration required to sustain combustion.
Key Findings :
- This compound outperforms TPP in thermal stability and flame retardancy (LOI 32% vs. 25%) due to synergistic chlorine-pyridine interactions .
- DOPO exhibits higher LOI (35%) but requires higher loading in polymers, compromising mechanical properties .
- DBDPE’s low LC50 highlights environmental risks, whereas this compound’s moderate toxicity aligns with REACH guidelines for halogenated substances .
Flame Retardancy in Epoxy Resins
In epoxy/glass fiber composites, this compound at 15 wt.% loading achieves a V-0 UL-94 rating with minimal smoke density (Dsmax = 120), surpassing DOPO’s performance (Dsmax = 180) under identical conditions . The meta-substitution in this compound reduces steric hindrance, enhancing dispersion in polymer matrices.
Environmental and Regulatory Considerations
This compound’s chlorine content necessitates compliance with REACH Annex XVII restrictions on persistent organic pollutants.
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